molecular formula C8H17NO B13184701 [1-(Aminomethyl)-3-methylcyclopentyl]methanol

[1-(Aminomethyl)-3-methylcyclopentyl]methanol

Cat. No.: B13184701
M. Wt: 143.23 g/mol
InChI Key: YNRVZAZOBBROKR-UHFFFAOYSA-N
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Description

[1-(Aminomethyl)-3-methylcyclopentyl]methanol: is an organic compound with the molecular formula C8H17NO It is a derivative of cyclopentane, featuring an aminomethyl group and a hydroxymethyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Aminomethyl)-3-methylcyclopentyl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylcyclopentanone.

    Aminomethylation: The 3-methylcyclopentanone undergoes aminomethylation using formaldehyde and ammonia or a primary amine under acidic or basic conditions to introduce the aminomethyl group.

    Reduction: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [1-(Aminomethyl)-3-methylcyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated alcohols or amines.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

[1-(Aminomethyl)-3-methylcyclopentyl]methanol: has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Aminomethyl)-3-methylcyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxymethyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

[1-(Aminomethyl)-3-methylcyclopentyl]methanol: can be compared with other similar compounds such as:

    [1-(Aminomethyl)cyclopentyl]methanol: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.

    [1-(Aminomethyl)-3-methylcyclohexyl]methanol: The cyclohexane ring may introduce different steric and electronic effects compared to the cyclopentane ring.

    [1-(Aminomethyl)-3-methylcyclopropyl]methanol: The smaller cyclopropane ring may lead to different chemical and biological properties.

The uniqueness of This compound

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[1-(aminomethyl)-3-methylcyclopentyl]methanol

InChI

InChI=1S/C8H17NO/c1-7-2-3-8(4-7,5-9)6-10/h7,10H,2-6,9H2,1H3

InChI Key

YNRVZAZOBBROKR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(CN)CO

Origin of Product

United States

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